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Introduction
Manganese (Mn) is an essential trace mineral critical for a multitude of physiological

processes, including bone development, reproduction, immune function, and the metabolism of

carbohydrates and lipids.[1][2] Its role as a cofactor for numerous enzymes, most notably

manganese superoxide dismutase (Mn-SOD) and glycosyltransferases, places it at the center

of antioxidant defense and the synthesis of connective tissues.[3][4] Early investigations into

the effects of manganese deficiency, primarily conducted from the 1930s to the 1950s, laid the

foundational knowledge for understanding its essentiality. These pioneering studies utilized

various animal models to systematically characterize the pathological consequences of

inadequate dietary manganese. This guide provides a detailed overview of these early

findings, focusing on the experimental protocols, quantitative data, and the physiological

consequences observed in key animal models such as poultry, swine, and rodents.

Manganese Deficiency in Poultry
Some of the earliest and most visually dramatic evidence for the essentiality of manganese
came from studies in chickens and ducks. The primary pathological manifestation was a

skeletal disorder known as perosis.
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Pioneering work by Wilgus et al. in the 1930s identified manganese as the key dietary factor in

preventing perosis, or "slipped tendon," in chicks.[5] This condition is characterized by swollen

hock joints, and the subsequent slipping of the Achilles tendon from its condyles, leading to

severe lameness.[6] Later studies confirmed these findings and expanded the understanding of

manganese's role in avian reproduction and embryonic development.[7] Research by Van

Reen and Pearson (1955) on ducklings established a quantitative requirement for preventing

perosis and noted biochemical changes, such as reduced alkaline phosphatase activity in

various tissues of deficient animals.[8]

Experimental Protocols
Protocol 1: Induction of Perosis in Ducklings (Van Reen & Pearson, 1955)

Animal Model: Day-old white Pekin ducklings.

Dietary Regimen: Ducklings were fed synthetic diets containing manganese levels ranging

from 0 to 78 mg/kg. The basal diet was formulated to be manganese-deficient.

Experimental Groups: Multiple groups were established, each receiving a diet with a specific

manganese concentration.

Duration: The feeding trial was conducted for a period of up to 3 weeks.

Parameters Measured:

Growth rate (body weight).

Incidence and severity of perosis.

Alkaline phosphatase activity in liver, kidney, heart, and plasma samples.

Quantitative Data Summary
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Animal Model
Dietary Mn
Level
(Deficient)

Dietary Mn
Level
(Control/Suffic
ient)

Key
Quantitative
Findings

Reference

Ducklings 0 mg/kg ≥ 40 mg/kg

Requirement of

at least 40 mg/kg

Mn to prevent

perosis and

support normal

growth. Reduced

alkaline

phosphatase

activity in liver,

kidney, heart,

and plasma of

deficient

ducklings.

[8]

Chicks < 35 mg/kg ≥ 35-60 mg/kg

35 ppm (mg/kg)

Mn was

suggested to

minimize perosis.

The NRC later

recommended a

minimum of 60

mg/kg for

growing chicks.

[6][7]

Laying Hens

Deficient Diet

(level not

specified)

53 mg/kg

53 ppm Mn was

found to be

adequate for

normal fertility

and hatchability.

[7]
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Figure 1: Pathogenesis of Perosis in Poultry.

Manganese Deficiency in Swine
Studies in swine revealed the critical role of manganese in reproductive health and skeletal

integrity. Unlike in poultry, growth rates were not always significantly affected, but reproductive

failure was a prominent outcome.

Key Experiments and Findings
A seminal study by Plumlee et al. (1956) provided a comprehensive description of manganese
deficiency in swine.[8][9] While initial experiments on weanling pigs with moderately low

manganese diets showed no effects, a more severe deficiency induced in very young pigs

resulted in a clear syndrome.[8] This syndrome included impaired skeletal growth, increased fat

deposition, and severe reproductive problems, such as irregular estrus, fetal resorption, and

the birth of ataxic (unable to stand or walk properly) piglets.[9]

Experimental Protocols
Protocol 2: Induction of Reproductive and Skeletal Disorders in Swine (Plumlee et al., 1956)

Animal Model: 20 crossbred suckling female pigs, approximately 3 weeks of age (average

weight 9.4 lbs).

Dietary Regimen: A semi-purified, glucose-dried skim milk diet was used.

Experimental Groups:

Deficient Group (n=10): Fed the basal diet containing 0.5 mg/kg of manganese.
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Control Group (n=10): Fed the basal diet supplemented with 40 mg/kg of manganese.

Duration: Pigs were maintained on their respective diets throughout the entire experimental

period, covering growth, gestation, and lactation.

Parameters Measured:

Skeletal growth (leg bone length, hock size).

Back fat thickness.

Reproductive performance (estrous cycles, conception, birth outcomes).

Offspring viability and neurological status (ataxia).

Maternal condition (udder development, lactation).

Manganese concentration in tissues of sows and offspring.

Quantitative Data Summary
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Parameter
Deficient Group
(0.5 mg/kg Mn)

Control Group (40
mg/kg Mn)

Reference

Sow Tissue Mn
10% to 20% of control

levels
100% (Baseline) [9]

Offspring Tissue Mn
Approx. 33% of

control levels
100% (Baseline) [9]

Milk Mn
Approx. 33% less than

control
Baseline [9]

Reproductive Signs

Irregular or absent

estrus, fetal

resorption, poor udder

development

Normal estrus and

reproduction
[8][9]

Offspring Condition
Birth of small, weak,

ataxic pigs

Birth of normal,

healthy pigs
[8][9]

Body Composition

Statistically significant

greater back fat

thickness

Normal back fat

thickness
[9]

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://academic.oup.com/jas/article-abstract/15/2/352/4761636
https://academic.oup.com/jas/article-abstract/15/2/352/4761636
https://academic.oup.com/jas/article-abstract/15/2/352/4761636
https://academic.oup.com/nutritionreviews/article-pdf/15/3/80/24136344/nutritionreviews15-0080.pdf
https://academic.oup.com/jas/article-abstract/15/2/352/4761636
https://academic.oup.com/nutritionreviews/article-pdf/15/3/80/24136344/nutritionreviews15-0080.pdf
https://academic.oup.com/jas/article-abstract/15/2/352/4761636
https://academic.oup.com/jas/article-abstract/15/2/352/4761636
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10850414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Weanling Gilts
(3 weeks old)

Assign Dietary Groups

Deficient Diet
(0.5 mg/kg Mn)

Control Diet
(40 mg/kg Mn)

Monitor Through Growth,
Gestation, Lactation

Reduced Skeletal Growth
Increased Back Fat

Irregular Estrus
Fetal Resorption
Ataxic Offspring
Poor Lactation

Normal Growth
Normal Reproduction

Healthy Offspring

Tissue & Milk Analysis

Click to download full resolution via product page

Figure 2: Experimental Workflow for Swine Mn Deficiency Study.

Manganese Deficiency in Rodents
Rodent models, particularly rats and mice, have been instrumental in elucidating the

biochemical mechanisms underlying manganese deficiency, including its effects on the central

nervous system, carbohydrate metabolism, and mitochondrial function.

Key Experiments and Findings
Early studies in rats and mice demonstrated that manganese deficiency leads to poor growth,

reproductive decline, faulty bone growth, and nervous system disorders such as ataxia.[8][10]
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The ataxia was linked to defective otolith development in the inner ear, which is crucial for

balance.[11] More detailed biochemical studies later revealed that manganese deficiency

impairs insulin secretion in response to a glucose challenge, leading to abnormal carbohydrate

metabolism.[12][13] Furthermore, a lack of manganese was shown to cause ultrastructural

abnormalities in mitochondria and reduce the activity of the mitochondrial antioxidant enzyme

Mn-SOD.[10][14]

Experimental Protocols
Protocol 3: Assessment of Carbohydrate Metabolism in Rats (Baly et al.)

Animal Model: Sprague-Dawley rats.

Dietary Regimen:

Sufficient Diet: 45 µg Mn per gram of diet (45 ppm).

Deficient Diet: 1 µg Mn per gram of diet (1 ppm).

Experimental Groups:

Control (C-C): Offspring from Mn-sufficient dams, fed a sufficient diet.

Deficient (D1-D1): Offspring from Mn-deficient dams, fed a deficient diet.

Post-Weaning Deficient (D1): Offspring from Mn-sufficient dams, fed a deficient diet from

weaning to maturity.

Procedures:

Oral Glucose Tolerance Test (OGTT): Rats were administered an oral glucose load, and

blood glucose was measured over time.

Isolated Perfused Pancreas: The pancreas was isolated and perfused to measure insulin

secretion dynamics in response to a glucose stimulus, differentiating between first-phase

(stored) and second-phase (newly synthesized) release.
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Parameters Measured: Blood glucose levels, plasma insulin concentrations, pancreatic

insulin content, and tissue manganese concentrations.

Quantitative Data Summary
| Animal Model | Parameter | Deficient Group | Control Group | Key Quantitative Findings |

Reference | | :--- | :--- | :--- | :--- | :--- | | Rats | Pancreatic Insulin Content | 63% of control levels |

100% (Baseline) | Suggests lower insulin stores in deficient animals. |[13] | | Rats | 1st Phase

Insulin Release | 76% of control levels | 100% (Baseline) | Indicates impaired release of stored

insulin. |[13] | | Rats (9 months old) | Liver Mn Concentration | 20% of control levels | 100%

(Baseline) | Demonstrates significant tissue depletion over time. |[14] | | Mice | Liver Oxygen

Uptake | Greatly reduced | Normal | Ratios of ATP to oxygen were normal, but overall

mitochondrial respiration was impaired. |[10] |
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Figure 3: Proposed Mechanism for Impaired Glucose Homeostasis.

Conclusion
The foundational research conducted on animal models provided unequivocal evidence of

manganese as an essential nutrient. These early studies meticulously documented the diverse

and severe consequences of its deficiency, ranging from the gross skeletal deformities of

perosis in poultry to the complex reproductive failures in swine and the subtle but critical

biochemical lesions in rodent metabolism. The quantitative data and detailed protocols from

this era established the basis for dietary recommendations and paved the way for future

research into the specific molecular roles of manganese in health and disease. This body of

work remains a cornerstone for researchers, nutritionists, and drug development professionals

investigating trace mineral metabolism and its impact on animal and human health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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